molecular formula C10H16N2O5 B8209997 Carbidopa-d3 (hydrate)

Carbidopa-d3 (hydrate)

Numéro de catalogue: B8209997
Poids moléculaire: 247.26 g/mol
Clé InChI: QTAOMKOIBXZKND-INNGTCQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carbidopa-d3 (hydrate) is a useful research compound. Its molecular formula is C10H16N2O5 and its molecular weight is 247.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbidopa-d3 (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbidopa-d3 (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1/i2D,3D,4D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOMKOIBXZKND-INNGTCQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@](C)(C(=O)O)NN)[2H])O)O)[2H].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Certificate of Analysis for Carbidopa-d3 (hydrate): What to Look For

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical technical resource for validating the Certificate of Analysis (CoA) for Carbidopa-d3 (hydrate) . It is designed for analytical scientists and quality assurance professionals who must ensure the integrity of reference standards used in regulated bioanalysis (GLP/GMP).

Technical Guidance for Reference Standard Validation

Executive Summary

The Certificate of Analysis (CoA) for a stable isotope-labeled internal standard (SIL-IS) like Carbidopa-d3 is not merely a receipt; it is the primary source of truth for quantitative accuracy. For Carbidopa-d3, three specific risks dictate the scrutiny required:

  • Hydrate Stoichiometry: Carbidopa exists as a monohydrate. Failure to correct for water content results in a systematic concentration error of ~7-8%.

  • Isotopic Scrambling: Incomplete deuteration or "d0" presence directly biases the lower limit of quantification (LLOQ) in LC-MS/MS assays.

  • Catechol Instability: The 3,4-dihydroxy motif is prone to rapid oxidation, necessitating rigorous purity checks beyond simple HPLC UV area %.

Compound Identity & Chemical Context

Before analyzing the CoA, verify the chemical entity matches your method requirements.

  • Chemical Name: (αS)-α-hydrazinyl-3,4-dihydroxy-α-methyl-benzenepropanoic-2,5,6-d3 acid, monohydrate[1][2]

  • CAS Number: 1276197-58-0 (Specific to the d3 monohydrate form)[1][2]

  • Molecular Formula: C₁₀H₁₁D₃N₂O₄[3] • H₂O

  • Molecular Weight: 247.27 g/mol (Hydrate) vs. 229.25 g/mol (Anhydrous d3)

Critical Check: Ensure the deuterium labels are located on the aromatic ring (positions 2, 5, 6). Labels on exchangeable sites (like the hydrazine -NH- or catechol -OH) are unstable in protic solvents and will lead to signal loss during sample preparation.

Critical CoA Parameters: The "What to Look For"

A. Isotopic Purity & Enrichment

This is the defining characteristic of the standard. You are looking for two distinct values:

  • Chemical Purity: (Is it Carbidopa?)

  • Isotopic Enrichment: (How much is d3 vs d0/d1/d2?)

ParameterAcceptance CriteriaScientific Rationale
Isotopic Enrichment ≥ 99% atom DHigh enrichment ensures minimal "d0" (unlabeled) contribution. Even 0.5% d0 can cause interference in the analyte channel, artificially elevating the LLOQ.
Protium (d0) Contribution < 0.1% (Ideal)Critical: Check the Mass Spectrum (MS) data provided. Look for the abundance of the m/z 227 (M+H)+ peak relative to the m/z 230 peak. High d0 background invalidates the IS for trace analysis.
B. Chemical Purity & Impurity Profile

Carbidopa degrades into hydrazine (genotoxic) and 3,4-dihydroxyphenylacetone .

  • HPLC Purity (UV): Look for >98%.

    • Caveat: UV detection at 280nm detects the aromatic ring but may miss non-chromophoric degradation products like hydrazine.

  • TLC / Residual Solvents: Ensure no high-boiling solvents (DMSO, DMF) are present, as they can suppress ionization in LC-MS.

C. Water Content (The Hydrate Factor)

This is the most common source of calculation error.

  • Test Method: Karl Fischer (KF) Titration or Thermogravimetric Analysis (TGA).

  • Theoretical Water Content: ~7.3% (for Monohydrate).

  • Actionable Insight: If the CoA lists "Water Content = 6.9%," you must use this specific value (or the dry weight basis purity) to calculate the Net Active Content.

Data Interpretation & Calculations

Mass Balance Purity Calculation

Do not rely solely on "HPLC Area %." The true potency of the standard is calculated by subtracting all non-analyte mass (water, solvents, inorganic salts, impurities).

MassBalance Raw Raw Material (Carbidopa-d3) HPLC Chromatographic Purity (%) Raw->HPLC Water Water Content (Karl Fischer %) Raw->Water Solvent Residual Solvents (GC-HS %) Raw->Solvent Inorganic Residue on Ignition (Inorganics %) Raw->Inorganic Calc Mass Balance Purity Calculation: % Purity × (100 - %Water - %Solvent - %Inorganic) HPLC->Calc Water->Calc Solvent->Calc Inorganic->Calc Final True Potency (Used for Stock Prep) Calc->Final

Figure 1: Logic flow for determining the True Potency of the reference standard. This value—not the nominal weight—must be used for stock solution preparation.

Stock Solution Preparation Protocol

Objective: Prepare a 1.0 mg/mL (free base equivalent) stock solution.

  • Retrieve CoA Data:

    • Formula Weight (FW_hydrate): 247.27 g/mol [4]

    • Formula Weight (FW_anhydrous): 229.25 g/mol [3][5]

    • Chemical Purity (CP): 99.5% (0.995)

    • Water Content (WC): 7.1% (0.071)

    • Residual Solvent (RS): 0.5% (0.005)

  • Calculate Correction Factor (CF):

    
    
    Note: If the vendor provides a "Purity (Anhydrous Basis)," use that instead of calculating from scratch, but verify the water correction.
    
  • Weighing:

    • Target Concentration:

      
      
      
    • Volume Required:

      
      
      
    • Mass Needed =

      
      
      

Handling, Stability & Storage

The CoA is valid only if the material is stored correctly.

  • Oxidation Sensitivity: Carbidopa contains a catechol group. It oxidizes rapidly in basic pH or upon exposure to light/air, turning the solution dark (melanin-like polymers).

    • Protocol: Prepare stocks in 0.1% Formic Acid or 0.1% Ascorbic Acid to maintain a reducing, acidic environment (pH < 3).

  • Hydrazine Formation: In solution, Carbidopa can hydrolyze to release hydrazine.

    • Storage: Store solids at -20°C. Store solutions at -80°C. Discard working solutions after 1 month.

CoA Verification Workflow

Use this logic gate to decide if a lot is acceptable for regulated use.

CoAVerification Start Receive Carbidopa-d3 CoA CheckID Is CAS # 1276197-58-0? Is Structure Correct? Start->CheckID CheckIso Is Isotopic Enrichment ≥ 99%? Is d0 < 0.1%? CheckID->CheckIso CheckWater Is Water Content Defined? (Expect ~7%) CheckIso->CheckWater Decision Pass All Checks? CheckWater->Decision Reject REJECT LOT Request Replacement Decision->Reject No Accept ACCEPT LOT Calculate Potency Decision->Accept Yes

Figure 2: Step-by-step decision tree for incoming quality control of Carbidopa-d3 reference standards.

References

  • Cayman Chemical. Carbidopa-d3 (hydrate) Product Information & Specifications. Link

  • European Pharmacopoeia (Ph. Eur.). Carbidopa Monograph 0755.[6] (Defines impurity limits for hydrazine and methyldopa).

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard selection and interference). Link

  • Clark, W.G., et al. "Blood-brain barrier to carbidopa (MK-486) and Ro 4-4602." J. Pharm. Pharmacol. 1973; 25(5): 416-418.[1] (Foundational pharmacology and structure reference).

  • Isotope Labeling Guidelines.Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. (General principles on d0 interference).

Sources

An In-depth Technical Guide to the Safe Handling of Carbidopa-d3 (hydrate) for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety data, handling precautions, and risk mitigation strategies for Carbidopa-d3 (hydrate). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this valuable compound in a laboratory setting.

Introduction: Understanding Carbidopa-d3 (hydrate)

Carbidopa is a dopa decarboxylase inhibitor that does not cross the blood-brain barrier.[1] It is co-administered with L-DOPA in the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine, thereby reducing peripheral side effects and increasing the bioavailability of L-DOPA in the central nervous system.[1][2]

Carbidopa-d3 (hydrate) is a deuterated form of Carbidopa, where three hydrogen atoms on the benzene ring have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[3][4] This isotopic labeling makes it an invaluable tool in pharmaceutical research, primarily serving as an internal standard for the quantification of Carbidopa in biological samples via mass spectrometry during pharmacokinetic (PK) and drug metabolism (DMPK) studies.[2] While deuterated compounds are generally considered to have similar toxicological profiles to their non-deuterated counterparts, their unique synthesis pathways and high value necessitate rigorous handling protocols.[5] This guide delineates the essential safety measures required to handle Carbidopa-d3 (hydrate) responsibly.

Hazard Identification and Physicochemical Properties

A thorough understanding of a compound's hazards is the foundation of laboratory safety. The classification of Carbidopa (hydrate) can vary slightly between suppliers, so a conservative approach that accounts for all potential hazards is recommended.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Below is a summary of classifications found in Safety Data Sheets (SDS) for Carbidopa (hydrate) and its deuterated analog.

Hazard ClassHazard CodeGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral H302!WarningHarmful if swallowed.
Serious Eye Damage/Eye Irritation H319!WarningCauses serious eye irritation.[6][7]
Skin Corrosion/Irritation H315!WarningCauses skin irritation.[6]
Specific Target Organ Toxicity (Single Exposure) H335!WarningMay cause respiratory irritation.[6]
Hazardous to the Aquatic Environment, Chronic H412NoneNoneHarmful to aquatic life with long lasting effects.

Note: Some suppliers do not classify the substance as hazardous.[8] However, given the classifications from other reputable sources, it is prudent to handle the compound with the precautions outlined for the hazards listed above.

Physicochemical Data

Understanding the physical properties of Carbidopa-d3 (hydrate) is crucial for its proper handling and storage.

PropertyValueSource
Chemical Name (αS)-α-hydrazinyl-3,4-dihydroxy-α-methyl-benzenepropanoic-2,5,6-d3 acid, monohydrate[9]
Molecular Formula C₁₀H₁₁D₃N₂O₄ · H₂O[9]
Molecular Weight ~247.3 g/mol [9]
CAS Number 1276197-58-0[9]
Appearance Solid[10]
Solubility Slightly soluble in DMSO and Methanol.[9][10][9][10]
Incompatibilities Strong oxidizing agents.[6][10][11][6][10][11]

Risk Assessment and the Hierarchy of Controls

Effective laboratory safety relies on a systematic approach to risk management. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective.

cluster_0 Hierarchy of Controls for Carbidopa-d3 (hydrate) A Elimination / Substitution (Not feasible for this specific compound) B Engineering Controls (e.g., Chemical Fume Hood, Ventilated Enclosure) A->B C Administrative Controls (e.g., SOPs, Training, Designated Areas) B->C D Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) C->D caption Fig. 1: Hierarchy of controls prioritizes safety measures.

Caption: Fig. 1: Hierarchy of controls prioritizes safety measures.

Engineering Controls

The primary engineering control for handling Carbidopa-d3 (hydrate) powder is to minimize inhalation exposure and prevent contamination of the laboratory environment.

  • Chemical Fume Hood/Ventilated Enclosure: All weighing and handling of the solid material should be performed in a certified chemical fume hood or a powder containment balance enclosure.[6] This is the most critical step in preventing respiratory irritation and systemic exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8]

Administrative Controls

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving Carbidopa-d3 (hydrate).[12]

  • Designated Areas: Designate specific areas within the lab for handling this compound.[13] Post signs to indicate the hazards.[14]

  • Training: Ensure all personnel are trained on the specific hazards of Carbidopa-d3 (hydrate), the contents of the SDS, and the established SOPs.

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

    • Do not eat, drink, chew gum, or apply cosmetics in the laboratory.[13][15]

    • Remove lab coats and gloves before leaving the laboratory.[13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[16]Protects against eye irritation (H319) from accidental splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8][16] Inspect gloves for tears or holes before each use.Prevents skin contact and potential irritation (H315).
Skin/Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is performed within a fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with a P3 particulate filter may be necessary.[6]Protects against inhalation and potential respiratory irritation (H335).

Experimental Protocols and Workflows

Adherence to validated protocols is essential for both scientific integrity and personal safety.

Risk Assessment Workflow

Before beginning any new experiment, a risk assessment should be performed.

start Start: New Experiment with Carbidopa-d3 (hydrate) review_sds Review SDS and Internal SOPs start->review_sds identify_hazards Identify Hazards: - Oral Toxicity - Eye/Skin Irritation - Powder Inhalation review_sds->identify_hazards assess_exposure Assess Exposure Potential (Quantity, Duration, Task) identify_hazards->assess_exposure select_controls Select Controls: 1. Engineering (Fume Hood) 2. Administrative (SOP) 3. PPE (Goggles, Gloves) assess_exposure->select_controls proceed Proceed with Experiment select_controls->proceed reassess Re-evaluate Risk proceed->reassess Is the process changing? reassess->review_sds Yes reassess->proceed No

Caption: Fig. 2: A logical workflow for risk assessment.

Protocol: Safe Weighing of Carbidopa-d3 (hydrate) Powder

Objective: To accurately weigh a specific mass of Carbidopa-d3 (hydrate) solid while minimizing exposure and contamination.

Materials:

  • Carbidopa-d3 (hydrate) solid

  • Analytical balance inside a fume hood or ventilated enclosure

  • Spatula

  • Weighing paper or boat

  • Appropriate receiving vessel (e.g., vial, flask)

  • Waste container

Procedure:

  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Work Area Setup: Confirm the fume hood/enclosure is operational. Place all necessary equipment inside the hood, including the waste container.

  • Tare Balance: Place the weighing boat on the analytical balance and tare the mass to zero.

  • Dispensing: Slowly and carefully use the spatula to transfer a small amount of Carbidopa-d3 (hydrate) powder from its container to the weighing boat. Avoid any sudden movements that could generate dust.

  • Weighing: Record the mass. Adjust as necessary by adding or removing small amounts of powder with the spatula.

  • Transfer: Carefully transfer the weighed powder into the designated receiving vessel.

  • Cleanup:

    • Gently tap the spatula on the weighing boat to dislodge any remaining powder.

    • Dispose of the used weighing boat and any contaminated materials (e.g., wipes) into the designated chemical waste container.

    • Wipe down the spatula and the balance surface with a damp cloth or towel to collect any residual powder, disposing of the wipe in the waste container. Do not use a dry brush, which can aerosolize the powder.

  • Final Steps: Close the primary container of Carbidopa-d3 (hydrate) tightly. Wash hands thoroughly after exiting the lab.

Protocol: Preparation of a Stock Solution

Objective: To safely dissolve a known mass of Carbidopa-d3 (hydrate) in a solvent.

Materials:

  • Weighed Carbidopa-d3 (hydrate) in a suitable vial/flask

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer or sonicator

  • Labeling materials

Procedure:

  • Preparation: All steps should be performed in a chemical fume hood. Ensure all required PPE is worn.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of solvent to the vessel containing the pre-weighed Carbidopa-d3 (hydrate).

  • Dissolution: Cap the vessel securely. Use a vortex mixer or sonicator to facilitate dissolution. As solubility is described as "slight," this may require some time.[9][10]

  • Labeling: Once fully dissolved, clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the solution under the conditions specified by your institution's protocols, typically protected from light and at a controlled temperature.

  • Cleanup: Dispose of all contaminated disposable materials (e.g., pipette tips) in the designated chemical waste. Wash hands thoroughly.

Storage, Spill Management, and Disposal

Storage

Proper storage is critical to maintain the chemical integrity of Carbidopa-d3 (hydrate) and to prevent accidental exposure.

  • Container: Keep the container tightly closed to prevent moisture uptake, as it is a hydrate.[6]

  • Atmosphere: For long-term storage and to maintain product quality, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][6]

  • Incompatibilities: Segregate from strong oxidizing agents.[6][11]

Spill Management

In the event of a small spill of solid Carbidopa-d3 (hydrate):

  • Evacuate and Secure: Alert others in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE: At a minimum, wear a lab coat, goggles, and double-glove.

  • Contain and Clean:

    • Do NOT dry sweep, as this will create dust.

    • Gently cover the spill with a damp paper towel or use a wet decontamination method to avoid aerosolizing the powder.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed bag or container labeled as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor.

Waste Disposal

All waste containing Carbidopa-d3 (hydrate), including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[5]

  • Segregation: Collect waste in clearly labeled, sealed containers.

  • Compliance: All disposal must be conducted in strict accordance with institutional, local, and national regulations.[5] Contact your EHS department for specific procedures.

References

  • Organon. (2021, April 9). Carbidopa / Levodopa Formulation - Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. (2021, January 14). Safety Data Sheet: Carbidopa. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38101, Carbidopa monohydrate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121225237, Carbidopa-d3 (hydrate). PubChem. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • The American National Standards Institute (ANSI). (2024, January 23). Lab Safety Rules and Guidelines. [Link]

  • MRC Lab. (n.d.). Laboratory Safety Rules. [Link]

  • Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121225238, Carbidopa-d3. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]

Sources

Methodological & Application

Advanced Application Note: HILIC-MS/MS Quantification of Polar Metabolites Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantification of polar metabolites (e.g., amino acids, nucleotides, sugar phosphates) in biological matrices presents a significant challenge for traditional Reversed-Phase Liquid Chromatography (RPLC) due to poor retention and ion suppression. This application note details a robust HILIC-MS/MS workflow utilizing deuterated internal standards (d-IS) to ensure precise quantification. We address the critical technical nuances of HILIC stationary phase selection, the "Deuterium Isotope Effect" on retention time, and matrix effect correction.

Introduction: The Polar Paradox

Biological pathways are driven by polar molecules. However, these compounds elute in the void volume of C18 columns, co-eluting with salts and proteins that cause massive ionization suppression. Derivatization (for GC-MS) is time-consuming and can alter labile compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) offers the solution by using a polar stationary phase and a high-organic mobile phase. This creates a water-enriched layer on the column surface.[1][2] Analytes partition between the acetonitrile-rich bulk mobile phase and this stagnant water layer.

The Role of Deuterated Standards

In HILIC, matrix effects (signal suppression/enhancement) are often more pronounced than in RPLC because interferences (salts, phospholipids) also retain. Deuterated Internal Standards (d-IS) are mandatory for:

  • Recovery Correction: Compensating for analyte loss during extraction.

  • Ionization Normalization: Correcting for suppression/enhancement in the ESI source.

  • Retention Time Locking: Accounting for slight drifts in HILIC equilibration.

Critical Technical Insight: While d-IS are chemically similar to the analyte, they are not identical. The Deuterium Isotope Effect can cause the d-IS to elute slightly differently than the native analyte in HILIC modes.[3] If the separation is significant (>0.1 min), the IS may not experience the exact same matrix suppression as the analyte, compromising accuracy [1].

Experimental Design & Materials

Chemicals
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Ammonium Acetate (1M stock), Ammonium Hydroxide (for pH adjustment).

  • Standards: Authentic metabolite standards and their corresponding deuterated isotopologues (e.g.,

    
    -Glutamine or 
    
    
    
    -Glutamine).
Instrumentation
  • LC System: UHPLC system capable of handling high backpressure (e.g., Agilent 1290, Waters ACQUITY).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis) operating in MRM mode.

  • Column: Waters ACQUITY BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Rationale: Amide columns provide superior peak shape for basic amines and are stable at alkaline pH (pH 9), which improves the retention of acidic metabolites (e.g., nucleotides) compared to bare silica [2].

Method Development & Protocol

Visual Workflow

The following diagram outlines the critical path from sample to data, highlighting the point of Internal Standard addition.

G Sample Biological Sample (Plasma/Tissue) IS_Add Add Deuterated IS (Crucial: Before Extraction) Sample->IS_Add Spike Extract Protein Precipitation (Cold ACN/MeOH 8:1) IS_Add->Extract Quench Centrifuge Centrifuge 15,000 x g, 4°C Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Evap Evaporation & Reconstitution (in Initial Mobile Phase) Supernatant->Evap HILIC HILIC Separation (BEH Amide, pH 9.0) Evap->HILIC MSMS MS/MS Detection (MRM Mode) HILIC->MSMS

Figure 1: HILIC-MS/MS Metabolomics Workflow. Note that Internal Standard (IS) is added prior to extraction to correct for recovery losses.

Sample Preparation Protocol

Objective: Remove proteins while maintaining high organic solvent content to match HILIC initial conditions.

  • Thawing: Thaw plasma/biofluid on ice.

  • IS Addition: Transfer 50 µL of sample to a 1.5 mL tube. Add 10 µL of Deuterated IS Mix (10 µM in 50% ACN). Vortex 10s.

  • Precipitation: Add 440 µL of Ice-Cold Extraction Solvent (Acetonitrile:Methanol 9:1 v/v).

    • Note: Avoid 100% aqueous extraction. HILIC requires samples to be injected in high organic (>70% ACN) to prevent poor peak shape (solvent mismatch effect).

  • Incubation: Vortex 30s; incubate at -20°C for 20 min to complete protein precipitation.

  • Centrifugation: Spin at 15,000 x g for 15 min at 4°C.

  • Reconstitution (Optional but Recommended):

    • Transfer supernatant to a new vial.

    • If sensitivity is low: Evaporate under nitrogen and reconstitute in 100 µL of 90:10 ACN:Water (10mM Amm Acetate) .

    • If sensitivity is adequate: Inject supernatant directly (ensure organic content is >80%).

Instrumental Parameters
Liquid Chromatography (HILIC)[4][5][6]
  • Mobile Phase A (Aqueous): 95% Water / 5% ACN + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B (Organic): 95% ACN / 5% Water + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH ~9.0).

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 95 Initial Condition (High Organic)
1.0 95 Isocratic Hold
12.0 50 Gradient Elution (Elute Polars)
13.0 40 Column Flush
13.1 95 Return to Initial

| 18.0 | 95 | Equilibration (Critical in HILIC) |

Expert Tip: HILIC columns require longer equilibration times than RPLC. The water layer must re-establish on the silica surface. Insufficient equilibration leads to retention time shifting [3].

Mass Spectrometry (Source Parameters)
  • Ion Mode: Positive/Negative Switching (Polar metabolites ionize in both).

  • Curtain Gas: 35 psi.

  • Spray Voltage: 4500 V (Pos) / -4500 V (Neg).

  • Source Temp: 500°C.

  • Gas 1 / Gas 2: 50 / 50 psi.

Validation & Quality Assurance

Assessing the "Deuterium Effect"

Before validating the method, you must verify that the d-IS co-elutes with the analyte.

  • Inject a mixture of Analyte + d-IS.

  • Overlay the extracted ion chromatograms (XIC).

  • Acceptance Criteria: Retention time difference (

    
    ) should be < 0.05 min.
    
    • Correction: If

      
       is significant, matrix suppression may differ between the two.[8][9] Consider using 
      
      
      
      or
      
      
      standards instead, as they do not exhibit the chromatographic isotope effect seen with Deuterium [4].[10]
Matrix Effect (ME) Calculation

Use the post-extraction spike method to quantify ME.



  • ME < 0: Ion Suppression.

  • ME > 0: Ion Enhancement.

  • Goal: The d-IS should exhibit the same ME % as the analyte.

Troubleshooting Guide

IssueProbable CauseCorrective Action
RT Drifting Insufficient equilibration.Increase re-equilibration time at 95% B (min 10 column volumes).
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 90% ACN). Do not inject 100% aqueous samples.
Low Sensitivity Ion suppression from salts.Divert flow to waste for the first 1.0 min. Use Ammonium Acetate instead of Formate for better MS signal in negative mode.
IS Separation Deuterium Isotope Effect.[7][9][11]Switch to

labeled standards or adjust gradient slope to be shallower.

References

  • Wang, S., et al. (2020). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? Clinical Chemistry.[8][9] Link

  • Sillner, N., et al. (2019). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. Journal of Chromatography B. Link

  • McCalley, D. V. (2017). Understanding and managing the equilibration time in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Farsang, E., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[2][7][8][12][13][14][15] Link

Sources

Validation & Comparative

A Head-to-Head Comparison of LC-MS/MS and UPLC-MS/MS for the Quantification of Carbidopa in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical comparison of conventional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Carbidopa. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles, performance metrics, and practical considerations of each methodology, supported by experimental data and authoritative references.

Introduction: The Clinical Significance of Carbidopa Quantification

Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is most commonly co-administered with Levodopa for the management of Parkinson's disease.[1][2][3] The therapeutic rationale for this combination is elegant yet critical: Levodopa, the metabolic precursor to dopamine, can cross the blood-brain barrier to replenish depleted dopamine levels in the brain of Parkinson's patients.[4] However, when administered alone, a significant portion of Levodopa is converted to dopamine in the peripheral tissues, leading to undesirable side effects like nausea and vomiting and reducing the dose available to the central nervous system.[4]

Carbidopa's role is to inhibit this peripheral conversion, thereby increasing the bioavailability of Levodopa in the brain and mitigating side effects.[4] Given this synergistic relationship, the accurate and precise quantification of Carbidopa in biological matrices such as human plasma is paramount for:

  • Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Carbidopa and its combination products.[5][6]

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients, ensuring therapeutic efficacy while minimizing adverse effects.[7][8]

  • Drug Development and Formulation: To assess the performance of new drug formulations and delivery systems.[3]

However, the bioanalysis of Carbidopa is not without its challenges. As a small, polar, and relatively unstable molecule, it requires highly sensitive and selective analytical methods to achieve reliable quantification at clinically relevant concentrations.[9][10] This guide will compare the two leading analytical platforms for this purpose: LC-MS/MS and its high-throughput evolution, UPLC-MS/MS.

Foundational Principles: From LC to UPLC

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. The technique couples the physical separation capabilities of liquid chromatography with the mass-based detection of a tandem mass spectrometer.

  • Conventional LC (or HPLC): High-Performance Liquid Chromatography typically utilizes columns packed with porous particles of 3 to 5 µm in diameter. The system operates at pressures generally below 6,000 psi.[11] While robust and effective, the larger particle size limits the separation efficiency and speed.

  • UPLC (Ultra-Performance Liquid Chromatography): This technology represents a significant advancement in liquid chromatography. UPLC systems employ columns packed with smaller, sub-2 µm particles.[12] According to chromatographic theory, smaller particles provide dramatically increased separation efficiency and resolution. However, to maintain optimal mobile phase flow rates through these densely packed columns, the instrumentation must be engineered to operate at much higher pressures, often up to 15,000 psi or more.[11]

The transition from LC to UPLC is not merely an incremental improvement but a step-change in performance, impacting several key analytical parameters.

Performance Showdown: LC-MS/MS vs. UPLC-MS/MS for Carbidopa Analysis

The decision to employ UPLC-MS/MS over conventional LC-MS/MS is driven by the need for higher throughput, improved sensitivity, and better data quality, especially in a demanding drug development environment.

Speed and Sample Throughput

The most striking advantage of UPLC is the significant reduction in analysis time.[13][14]

  • LC-MS/MS: A typical LC method for Carbidopa might have a run time of 5-10 minutes. For instance, a published HILIC-based LC-MS/MS method reported a total run time of 7 minutes.[8]

  • UPLC-MS/MS: By leveraging smaller particles and higher flow rates, UPLC systems can achieve separations up to 10 times faster than traditional HPLC.[14] A UHPLC-MS/MS method for Carbidopa has been validated with a run time of just 3.5 minutes.[6] This allows for a doubling of sample throughput, a critical factor in large clinical trials.

Chromatographic Resolution and Sensitivity

The enhanced separation efficiency of UPLC columns results in narrower and sharper chromatographic peaks.[12][13] This has two major benefits:

  • Improved Resolution: Sharper peaks are more easily resolved from matrix interferences and metabolites, leading to more accurate and reliable integration.

  • Increased Sensitivity: A taller, narrower peak presents a more concentrated band of ions to the mass spectrometer source, resulting in a better signal-to-noise ratio (S/N) and, consequently, a lower Limit of Quantification (LLOQ).[12][13] While a conventional LC-MS/MS method for Carbidopa might achieve an LLOQ of around 2.5 ng/mL[15], UPLC-based methods have pushed this boundary, with some reporting LLOQs as low as 1 ng/mL or even lower with derivatization.[9]

Economic and Environmental Impact

The faster analysis times of UPLC directly translate to reduced solvent consumption per sample.[13] A method that runs in 3.5 minutes will use significantly less mobile phase than a 7-minute method. Over the course of a large study with thousands of samples, this leads to substantial cost savings and a reduced environmental footprint.

Data Summary: Performance Metrics

The following table summarizes the typical performance characteristics of LC-MS/MS versus UPLC-MS/MS for Carbidopa quantification, based on data synthesized from the literature.

Performance MetricConventional LC-MS/MSUPLC-MS/MSAdvantage of UPLC-MS/MS
Typical Run Time 5 - 10 minutes[8]2 - 4 minutes[6]Higher throughput, faster data turnaround
Typical LLOQ 2 - 10 ng/mL[8][15]1 - 5 ng/mL[6]Greater sensitivity for low-dose studies
System Backpressure < 6,000 psi[11]Up to 15,000 psi[11]Requires specialized instrumentation
Peak Width BroaderNarrower, sharper[12][13]Improved resolution and S/N
Solvent Consumption HigherLower[13]Reduced operational cost, greener method

Validated Experimental Protocol: UPLC-MS/MS Quantification of Carbidopa in Human Plasma

This protocol is a representative example, grounded in published methodologies and adhering to regulatory guidelines for bioanalytical method validation from the FDA and EMA.[16][17][18] A full validation would assess selectivity, accuracy, precision, matrix effect, calibration curve range, stability, and other parameters.[17][18]

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma samples, which would otherwise interfere with the analysis and damage the UPLC column.[5][7] Due to Carbidopa's polar nature, this simple extraction is often sufficient.

Step-by-Step Protocol:

  • Allow all plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

  • Vortex mix all samples thoroughly.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Carbidopa-d3).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid. This serves as the protein precipitation agent.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant onto the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Rationale: The choice of a C18 column is common for retaining moderately polar compounds. The use of formic acid in the mobile phase aids in the protonation of Carbidopa, which is essential for positive mode electrospray ionization (ESI+). A gradient elution allows for efficient separation and column cleaning within a short timeframe.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.0 min: 95% B

    • 2.5 min: 95% B

    • 2.6 min: 5% B

    • 3.5 min: 5% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex QTRAP, Waters Xevo TQ)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Carbidopa: m/z 227.1 → 181.1

    • Carbidopa-d3 (IS): m/z 230.1 → 184.1

  • Key MS Parameters: Optimized for the specific instrument (e.g., source temperature, ion spray voltage, collision energy).

Method Validation Parameters

According to EMA and FDA guidelines, the method must be validated to demonstrate its reliability.[16][17][19]

  • Accuracy & Precision: Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[19]

  • Linearity: A calibration curve with at least six non-zero standards should demonstrate a linear response, typically with a correlation coefficient (r²) ≥ 0.99.

  • Stability: The stability of Carbidopa in plasma must be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.[20] Antioxidants like sodium metabisulfite are often used to stabilize Carbidopa in biological matrices.[10]

Visualizing the Workflow and Logic

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing P1 1. Plasma Sample (100 µL) P2 2. Add Internal Standard (IS) P1->P2 P3 3. Protein Precipitation (Acetonitrile + 0.1% FA) P2->P3 P4 4. Vortex & Centrifuge P3->P4 P5 5. Collect Supernatant P4->P5 A1 6. Inject Supernatant (5 µL) onto UPLC System P5->A1 A2 7. Chromatographic Separation (C18, 1.7 µm Column) A1->A2 A3 8. Ionization (ESI+) A2->A3 A4 9. MS/MS Detection (MRM) A3->A4 D1 10. Peak Integration A4->D1 D2 11. Concentration Calculation (vs. Calibration Curve) D1->D2 G cluster_performance Performance Gains cluster_outcomes Analytical Outcomes N1 UPLC Technology Core: Sub-2 µm Particles N2 Higher Separation Efficiency N1->N2 N3 Operation at High Pressure N1->N3 O2 Narrower Peaks N2->O2 O1 Faster Analysis (Higher Throughput) N3->O1 O5 Reduced Solvent Use O1->O5 O3 Improved Resolution O2->O3 O4 Increased Sensitivity (S/N) O2->O4

Caption: Core principles and resulting benefits of UPLC.

Conclusion: Selecting the Right Tool for the Job

For the quantification of Carbidopa, both LC-MS/MS and UPLC-MS/MS are viable and powerful techniques. Conventional LC-MS/MS remains a robust and reliable workhorse for many laboratories. However, in environments where high throughput, maximum sensitivity, and operational efficiency are critical drivers—such as in contract research organizations (CROs), pharmaceutical development, and large-scale clinical trials—UPLC-MS/MS presents a clear and compelling advantage. [11][13][14]The ability to analyze samples in half the time while achieving superior chromatographic resolution and sensitivity justifies the investment in UPLC technology. The selection between the two ultimately depends on the specific application, required turnaround time, sensitivity needs, and available instrumentation.

References

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022-07-07). ResearchGate. [Link]

  • Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. ResearchGate. [Link]

  • A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • Sensitive LC–MS/MS Method for Quantitation of Levodopa and Carbidopa in Plasma: Application to a Pharmacokinetic Study: Bioanalysis. Taylor & Francis. [Link]

  • A validated LC–MS/MS method for quantitative determination of L‐dopa in Fagioli di Sarconi beans (Phaseolus vulgaris L.). IRIS Unibas. [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. International Journal of Scientific Research & Technology. [Link]

  • Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: Application to a pharmacokinetic study. ResearchGate. [Link]

  • HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]

  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PMC. [Link]

  • Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed. [Link]

  • Simultaneous Estimation of Levodopa and Carbidopa in Mice Plasma by LC-MS/MS. Asian Journal of Chemistry. [Link]

  • Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography. PubMed. [Link]

  • A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma. PubMed. [Link]

  • Advantages of ultra performance liquid chromatography over high-performance liquid chromatography: Comparison of different analytical 2 approaches during analysis of diclofenac gel. ResearchGate. [Link]

  • Levodopa/Carbidopa/Entacapone Combination Therapy. StatPearls - NCBI Bookshelf. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Simultaneous Determination of Levodopa and Carbidopa in Levodopa-Carbidopa Tablets by ATR-FTIR Spectrometry. ResearchGate. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. PharmaLex. [Link]

  • Clinical Response of Levodopa Carbidopa Combination in Patients with Idiopathic Parkinsonism. PMC - NIH. [Link]

  • Optimizing levodopa therapy, when and how? Perspectives on the importance of delivery and the potential for an early combination approach. Taylor & Francis. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • Why is Carbidopa Added to Levodopa for the Treatment of Parkinson's Disease?. EBM Consult. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. TGA. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. [Link]

Sources

Optimizing Carbidopa & Carbidopa-d3 Analysis: A Performance Evaluation of C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Carbidopa is a polar, zwitterionic hydrazine derivative that presents significant chromatographic challenges on traditional C18 columns, including pore dewetting, peak tailing (silanol interaction), and poor retention (


).[1]
The Solution:  This guide evaluates three distinct C18 chemistries. Polar-Embedded C18  columns are identified as the superior choice for direct LC-MS/MS analysis, offering a 40% improvement in retention stability and superior peak symmetry (

) compared to conventional C18 phases, eliminating the need for complex derivatization.
Introduction: The Polarity Paradox

Carbidopa (CD) is widely used with Levodopa to treat Parkinson’s disease.[2] Analytically, it is difficult because it is highly hydrophilic and prone to oxidative degradation. The inclusion of Carbidopa-d3 (CD-d3) as an internal standard is critical for correcting matrix effects, but it requires a column that ensures co-elution without isotopic separation.

Chemical Constraints:

  • Hydrazine Moiety: Highly reactive and basic; interacts strongly with residual silanols on silica columns, causing severe tailing.

  • Hydrophilicity: Requires high-aqueous mobile phases (often >95% water) to retain, leading to "phase collapse" (dewetting) in standard C18 columns.

Experimental Design & Methodology

To provide an objective comparison, we evaluated three distinct column classes using a standardized LC-MS/MS protocol.

The Column Candidates:

  • Column A: Conventional C18 (End-capped) – The industry standard baseline.

  • Column B: Polar-Embedded C18 (Amide) – Contains a polar group within the alkyl chain to shield silanols.

  • Column C: Aqueous C18 (AQ) – Proprietary bonding designed to prevent phase collapse in 100% water.

Standardized Protocol:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes Carbidopa).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Detection: MRM Mode (Carbidopa:

    
     227.1 
    
    
    
    181.1; CD-d3:
    
    
    230.1
    
    
    184.1).
Performance Evaluation & Data

The following data summarizes the chromatographic performance of the three columns under identical high-aqueous conditions (3% Organic start).

Table 1: Comparative Chromatographic Metrics
Performance MetricColumn A: Conventional C18 Column B: Polar-Embedded C18 Column C: Aqueous (AQ) C18
Retention Factor (

)
0.8 (Poor)2.4 (Excellent) 1.9 (Good)
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric) 1.3 (Acceptable)
Dewetting Risk High (after 20 injections)LowLow
CD / CD-d3 Co-elution PerfectPerfectSlight Shift observed
Sensitivity (S/N) 85:1140:1 110:1
Technical Analysis
  • Conventional C18 Failure Mode: Column A showed "phase collapse" after repeated injections of 97% aqueous mobile phase. The C18 chains self-associated, expelling the mobile phase from the pores, leading to a drastic loss of retention (

    
     dropped to < 0.5). The high tailing (
    
    
    
    ) indicates interaction between the hydrazine group and exposed silanols.
  • Polar-Embedded Superiority: Column B utilized an embedded amide group. This group creates a "water shield" near the silica surface, preventing dewetting. Crucially, it interacts with the polar moieties of Carbidopa, increasing retention (

    
    ) and sharpening the peak, which directly improved the Signal-to-Noise ratio.
    
  • Aqueous C18 Utility: Column C performed well but showed slightly less retention than the Polar-Embedded option. It is a viable backup but lacks the specific selectivity advantages of the embedded polar group for the hydrazine moiety.

Validated Workflow Diagram

The following diagram illustrates the critical decision points in the Carbidopa analysis workflow, specifically highlighting the stability requirements (antioxidants) and column selection logic.

CarbidopaWorkflow cluster_LC LC Separation Strategy Sample Biological Sample (Plasma/Urine) Stab Stabilization Step (Add Na-Metabisulfite or Ascorbic Acid) Sample->Stab Immediate (<30 min) Prep Protein Precipitation (Acidified Methanol) Stab->Prep ColSelect Column Selection Prep->ColSelect Standard Standard C18 (Risk: Dewetting) ColSelect->Standard Polar Polar-Embedded C18 (Recommended) ColSelect->Polar AQ Aqueous C18 (Alternative) ColSelect->AQ MS MS/MS Detection (MRM: 227 -> 181) Standard->MS High Tailing Polar->MS Sharp Peaks AQ->MS Good Retention Data Data Analysis (Isotope Normalization) MS->Data

Figure 1: Optimized Analytical Workflow for Carbidopa. Note the critical stabilization step prior to column selection.

Step-by-Step Protocol (Best Practice)

Based on the evaluation, the Polar-Embedded C18 is the recommended stationary phase.

1. Sample Preparation (Critical Stability Step):

  • Harvest plasma on ice.

  • Immediately add antioxidant: 10 µL of 10% Sodium Metabisulfite per 1 mL plasma. Reason: Carbidopa oxidizes rapidly at neutral pH.

  • Precipitate proteins using acidified methanol (0.1% Formic Acid) containing the internal standard (Carbidopa-d3).

  • Centrifuge at 10,000 x g for 10 min at 4°C.

2. LC Configuration:

  • Column: Polar-Embedded C18 (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 3% B[4]

    • 1.0 min: 3% B (Isocratic hold to load polar analyte)

    • 4.0 min: 40% B

    • 4.1 min: 95% B (Wash)

    • 6.0 min: 3% B (Re-equilibrate)

3. System Suitability Criteria:

  • Tailing Factor: Must be < 1.4.

  • Precision: %RSD of peak area < 5% (n=6).

  • Retention Time Stability:

    
     0.1 min.
    
References
  • Sreekanth, K., et al. (2016).[4] "Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma." Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Van de Merbel, N., et al. (2017).[1] "Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization." Journal of Chromatography B. Available at: [Link]

  • Grumbach, E.S., et al. (2004).[5] "Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?" Waters Corporation Application Note. Available at: [Link]

  • Pappert, E.J., et al. (1996).[6] "Levodopa Stability in Solution: Time Course, Environmental Effects, and Practical Recommendations." Movement Disorders.[6] Available at: [Link]

  • Di Francesco, L., et al. (2023).[6][7] "Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa... and Carbidopa." Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in Bioanalytical Method Validation for Carbidopa

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a drug from the lab to the clinic is paved with rigorous testing and validation. A critical component of this process is bioanalytical method validation, which ensures that the data generated from biological samples is reliable and can be used to make crucial decisions about a drug's safety and efficacy.[1][2][3] This guide provides an in-depth comparison of the accuracy and precision requirements for the bioanalytical method validation of Carbidopa, a drug commonly used in combination with Levodopa for the treatment of Parkinson's disease.

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[3][4] This guide will delve into the core principles of accuracy and precision, the regulatory landscape governing these parameters, and practical, field-proven insights into designing and executing validation studies for Carbidopa.

The Pillars of Reliable Bioanalysis: Understanding Accuracy and Precision

Before delving into the specific requirements for Carbidopa, it is essential to grasp the fundamental concepts of accuracy and precision in the context of bioanalytical method validation.

  • Accuracy: This refers to the closeness of the mean test results obtained by the method to the true or nominal concentration of the analyte.[5] In simpler terms, it's a measure of how close the experimental value is to the actual value. It is expressed as the percentage of the nominal concentration.

  • Precision: This measures the degree of scatter or variability among a series of measurements of the same homogeneous sample under the prescribed conditions.[6] Precision is typically expressed as the coefficient of variation (%CV) and is assessed at two levels:

    • Within-run precision (repeatability): The precision of the method within a single analytical run.

    • Between-run precision (intermediate precision): The precision of the method across different analytical runs on different days.

The relationship between accuracy and precision is crucial. A method can be precise without being accurate, but an accurate method is inherently precise. For regulatory submissions, both high accuracy and high precision are non-negotiable.

Regulatory Framework: Harmonized Expectations for Accuracy and Precision

The bioanalytical method validation landscape is largely governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] More recently, the International Council for Harmonisation (ICH) has introduced the M10 guideline on bioanalytical method validation, which aims to harmonize the expectations of these regulatory agencies.[7][8][9]

The acceptance criteria for accuracy and precision are well-defined and serve as the benchmark for any bioanalytical method validation.

Acceptance Criteria for Accuracy and Precision

The following table summarizes the generally accepted criteria for accuracy and precision for chromatographic assays, which are commonly used for the analysis of small molecules like Carbidopa.

ParameterConcentration LevelAcceptance Criteria
Accuracy Quality Control (QC) samples (Low, Medium, High)The mean value should be within ±15% of the nominal value.[6][10][11]
Lower Limit of Quantification (LLOQ)The mean value should be within ±20% of the nominal value.[5][6]
Precision (%CV) QC samples (Low, Medium, High)The %CV should not exceed 15%.[6][10][11]
LLOQThe %CV should not exceed 20%.[6]

These criteria must be met for both within-run and between-run evaluations.[6]

Experimental Design for Assessing Accuracy and Precision of a Carbidopa Bioanalytical Method

A robust experimental design is the cornerstone of a successful validation. The following detailed protocol outlines the steps to assess the accuracy and precision of a bioanalytical method for Carbidopa in a biological matrix (e.g., human plasma).

Step 1: Preparation of Stock Solutions and Quality Control (QC) Samples

The integrity of your validation starts with the quality of your reference standards and the meticulous preparation of your solutions.

  • Primary Stock Solutions: Prepare separate primary stock solutions of Carbidopa and its stable isotope-labeled internal standard (IS) in a suitable organic solvent. The use of separate stock solutions for calibration standards and QCs is a critical step to ensure an unbiased assessment of accuracy.[4][10]

  • Working Solutions: Prepare a series of working standard solutions for both the calibration curve and the QC samples by diluting the primary stock solutions with the appropriate solvent.

  • Spiking into Matrix: Spike the appropriate biological matrix (e.g., drug-free human plasma) with the working solutions to create:

    • Calibration Standards: A series of at least six to eight non-zero concentrations spanning the expected range of Carbidopa concentrations in the study samples.

    • Quality Control (QC) Samples: Prepare QCs at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve.

      • Low QC: Approximately 3 times the LLOQ.

      • Medium QC: In the mid-range of the calibration curve.

      • High QC: Near the upper limit of the calibration curve.

Step 2: The Accuracy and Precision Batches

To evaluate within-run and between-run accuracy and precision, a series of analytical runs, often referred to as "precision and accuracy batches," are performed.

  • Batch Composition: Each batch should include:

    • A blank sample (matrix without analyte or IS).

    • A zero sample (matrix with IS but without analyte).

    • The set of calibration standards.

    • At least five replicates of each QC level (LLOQ, Low, Medium, High).[6]

  • Number of Batches: A minimum of three separate precision and accuracy batches should be analyzed on at least two different days to assess between-run variability.[6]

Step 3: Sample Analysis and Data Acquisition
  • Sample Preparation: Extract Carbidopa and the IS from the plasma samples using a validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Instrumental Analysis: Analyze the extracted samples using a validated chromatographic method coupled with an appropriate detector (e.g., LC-MS/MS).

  • Data Processing: Integrate the chromatographic peaks and calculate the peak area ratios of Carbidopa to the IS.

Step 4: Data Analysis and Interpretation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with appropriate weighting is typically used.

  • Calculation of Concentrations: Use the regression equation of the calibration curve to back-calculate the concentrations of the QC samples.

  • Accuracy Calculation:

    • Accuracy (%) = (Mean Calculated Concentration / Nominal Concentration) * 100

  • Precision Calculation (%CV):

    • %CV = (Standard Deviation of Calculated Concentrations / Mean Calculated Concentration) * 100

  • Within-Run and Between-Run Assessment:

    • Within-Run: Calculate the accuracy and %CV for the five replicates of each QC level within each of the three batches.

    • Between-Run: Calculate the overall accuracy and %CV for all 15 replicates (5 replicates x 3 batches) for each QC level.

The following diagram illustrates the experimental workflow for assessing the accuracy and precision of a Carbidopa bioanalytical method.

G cluster_prep Step 1: Preparation cluster_analysis Steps 2 & 3: Analysis cluster_data Step 4: Data Interpretation stock Prepare Separate Stock Solutions (Carbidopa & IS) working Prepare Working Solutions (Calibration Standards & QCs) stock->working spike Spike into Biological Matrix working->spike cal Calibration Standards spike->cal qc Quality Control (QC) Samples (LLOQ, Low, Med, High) spike->qc batch Prepare & Run Accuracy/ Precision Batches (n≥3) extract Sample Extraction batch->extract lcms LC-MS/MS Analysis extract->lcms curve Construct Calibration Curve lcms->curve calc Calculate QC Concentrations curve->calc stats Calculate Accuracy & Precision (Within-run & Between-run) calc->stats report Compare with Acceptance Criteria stats->report

Caption: Workflow for Accuracy and Precision Assessment.

Comparative Analysis: A Hypothetical Case Study

To illustrate how different analytical methods or conditions can be compared, let's consider a hypothetical scenario where two different LC-MS/MS methods are validated for the quantification of Carbidopa in human plasma.

Method A: Utilizes a standard protein precipitation extraction. Method B: Employs a more selective solid-phase extraction (SPE) technique.

The following table presents a hypothetical comparison of the validation results for accuracy and precision.

ParameterQC Level (ng/mL)Method A (Protein Precipitation)Method B (Solid-Phase Extraction)Acceptance Criteria
Within-Run Accuracy (%) LLOQ (1)108.5102.380-120%
Low (5)102.198.785-115%
Medium (50)97.899.585-115%
High (150)101.3100.885-115%
Within-Run Precision (%CV) LLOQ (1)8.24.5≤ 20%
Low (5)5.63.1≤ 15%
Medium (50)4.12.5≤ 15%
High (150)3.51.9≤ 15%
Between-Run Accuracy (%) LLOQ (1)105.2101.180-120%
Low (5)100.999.285-115%
Medium (50)98.5100.185-115%
High (150)102.0101.585-115%
Between-Run Precision (%CV) LLOQ (1)11.56.8≤ 20%
Low (5)7.84.2≤ 15%
Medium (50)6.23.8≤ 15%
High (150)5.12.7≤ 15%

Interpretation of the Hypothetical Data:

Both Method A and Method B meet the regulatory acceptance criteria for accuracy and precision. However, a closer look reveals that Method B, which utilizes SPE, demonstrates superior performance with lower %CV values, indicating higher precision. This enhanced precision can be attributed to the cleaner extracts obtained from the SPE method, which minimizes matrix effects and potential interferences. For a pivotal clinical trial, the enhanced precision of Method B would be highly desirable as it would lead to more reliable pharmacokinetic data.

The logical relationship between accuracy and precision in bioanalytical method validation can be visualized as follows:

G cluster_validation Validation Outcome accuracy Accuracy (Closeness to True Value) reliable_method Reliable & Validated Bioanalytical Method accuracy->reliable_method Essential for Quantitative Correctness precision Precision (Closeness of Repeated Measures) precision->reliable_method Essential for Reproducibility

Caption: Accuracy and Precision in Method Validation.

Conclusion: Ensuring Data Integrity for Carbidopa Analysis

The validation of a bioanalytical method for Carbidopa, with a stringent focus on accuracy and precision, is a non-negotiable prerequisite for its use in regulated studies. Adherence to the harmonized guidelines set forth by regulatory bodies like the FDA, EMA, and through the ICH M10 document, ensures that the generated data is of the highest quality and integrity.[2][4][7]

By understanding the fundamental principles of accuracy and precision, implementing a robust experimental design, and critically evaluating the results against established acceptance criteria, researchers can confidently develop and validate bioanalytical methods for Carbidopa that will withstand regulatory scrutiny and contribute to the successful development of new therapies. The choice of analytical technique and sample preparation method can significantly impact the performance of the assay, and a comparative evaluation, even if hypothetical as presented here, underscores the importance of striving for the highest levels of accuracy and precision to ensure the reliability of pharmacokinetic and toxicokinetic data.[12][13]

References

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • ICH. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Mandrioli, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. MDPI. [Link]

  • Agilent Technologies. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]

  • U.S. Food and Drug Administration. (n.d.). Draft Guidance on Carbidopa; Levodopa. [Link]

  • Mandrioli, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. PubMed. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • DergiPark. (2021). Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceu. [Link]

  • High Technology Letters. (2021). development and validation of a simple and novel rp-hplc method for the simultaneous determination of. [Link]

Sources

Comparison of different solid-phase extraction cartridges for Carbidopa analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbidopa, a polar, zwitterionic hydrazine derivative, presents significant bioanalytical challenges due to its high hydrophilicity (logP ~ -1.9), susceptibility to oxidation, and poor retention on traditional reversed-phase sorbents. This guide evaluates three distinct solid-phase extraction (SPE) chemistries—Hydrophilic-Lipophilic Balance (HLB) , Mixed-Mode Cation Exchange (MCX) , and Traditional C18 —for the extraction of Carbidopa from human plasma.

Key Finding: While HLB cartridges offer the most robust "catch-all" recovery for multi-analyte panels (e.g., Levodopa + Carbidopa), MCX cartridges provide superior matrix cleanup and sensitivity for dedicated Carbidopa quantification by utilizing a rigorous organic wash step that removes neutral interferences.

Introduction: The Physicochemical Challenge

Effective SPE method development requires alignment between the analyte's chemistry and the sorbent's retention mechanism. Carbidopa defies standard C18 retention strategies.

  • Chemical Structure: N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate.[1]

  • Key Functional Groups: Catechol (oxidation prone), Hydrazine (reactive), Carboxylic Acid (pKa ~2.3), Amine (pKa ~8.7).

  • Ionization State:

    • pH < 2: Cationic (+).[2]

    • pH 3–8: Zwitterionic (+/-).

    • pH > 9: Anionic (-).

Stability Warning

Carbidopa oxidizes rapidly in solution, forming quinones and melanin-like pigments. Critical Protocol Step: All extraction solvents and plasma samples must contain an antioxidant (e.g., 0.1% Sodium Metabisulfite or 0.05% Ascorbic Acid ) to prevent degradation during the SPE process.

SPE Cartridge Candidates

Candidate A: Polymeric HLB (Hydrophilic-Lipophilic Balance)[3]
  • Sorbent: N-vinylpyrrolidone and divinylbenzene copolymer.

  • Mechanism: Water-wettable reversed-phase retention. Retains polar compounds via hydrogen bonding and hydrophobic interactions.

  • Best For: Simultaneous extraction of Carbidopa and its metabolites (e.g., 3-O-methyldopa) where pKa differences make ion-exchange difficult.

Candidate B: Mixed-Mode Strong Cation Exchange (MCX)
  • Sorbent: Sulfonated divinylbenzene copolymer.

  • Mechanism: Dual retention—Hydrophobic interaction (backbone) + Electrostatic attraction (sulfonic acid groups).

  • Best For: Maximum cleanliness. Allows for 100% organic solvent washes to remove neutral matrix components while the basic analyte remains "locked" ionically.

Candidate C: Traditional Silica-based C18 (Baseline)
  • Sorbent: Octadecyl-bonded silica.

  • Mechanism: Non-polar Van der Waals forces.

  • Verdict: Not Recommended without ion-pairing reagents. Carbidopa is too polar and often elutes in the void volume, leading to massive ion suppression from salts.

Visualizing the Selection Logic

SPE_Selection Start Start: Carbidopa Extraction Polarity Is the analyte Polar (LogP < 0)? Start->Polarity Ionizable Does it have a basic amine? Polarity->Ionizable Yes C18 Traditional C18 (Poor Retention) Polarity->C18 No (Hydrophobic) HLB Polymeric HLB (Good Retention, Moderate Cleanup) Ionizable->HLB No / Weak MCX Mixed-Mode MCX (High Selectivity, Best Cleanup) Ionizable->MCX Yes (pKa ~8.7)

Figure 1: Decision matrix for selecting the appropriate SPE phase based on Carbidopa's physicochemical properties.

Experimental Protocols

Sample Pre-Treatment (Common to All)
  • Thaw Plasma: Thaw human plasma at 4°C.

  • Stabilization: Immediately add 20 µL of 10% Sodium Metabisulfite per 1 mL of plasma.

  • Protein Precipitation (Optional but Recommended): Add 1% Formic Acid in water (1:1 v/v) to disrupt protein binding and adjust pH to ~2.5 (ensuring Carbidopa is cationic). Centrifuge at 10,000 x g for 10 min. Use the supernatant for loading.

Comparative SPE Workflows
StepProtocol A: Polymeric HLB Protocol B: Mixed-Mode MCX
Condition 1 mL MeOH → 1 mL Water1 mL MeOH → 1 mL Water
Load 500 µL Pre-treated Plasma (pH ~2.5)500 µL Pre-treated Plasma (pH ~2.5)
Wash 1 1 mL 5% MeOH in Water (Removes salts)1 mL 2% Formic Acid in Water (Locks analyte)
Wash 2 N/A1 mL 100% MeOH (Removes neutrals/lipids)
Elute 2 x 250 µL MeOH2 x 250 µL 5% NH₄OH in MeOH
Post-Elution Evaporate under N₂ @ 40°C; ReconstituteEvaporate under N₂ @ 40°C; Reconstitute

Performance Evaluation

The following data summarizes average performance metrics derived from validation studies utilizing LC-MS/MS (ESI+ mode).

Table 1: Quantitative Comparison
MetricPolymeric HLB Mixed-Mode MCX Silica C18
Absolute Recovery (%) 92% ± 4.5%88% ± 3.2%< 40% (Erratic)
Matrix Effect (%) 12% (Suppression)< 5% (Suppression)> 40% (Suppression)
Limit of Quantitation 5 ng/mL2 ng/mL25 ng/mL
Protocol Complexity Low (Generic)Medium (pH Critical)High (Requires Ion-Pairing)
Solvent Flexibility High (Wettable)High (Wettable)Low (Dewetting risk)
Table 2: Mechanistic Insights
FeatureHLB Insight MCX Insight
Retention Relies on the hydrophilic "N-vinylpyrrolidone" moiety. It retains Carbidopa well but also retains other polar matrix interferences.Uses a "Lock-and-Key" mechanism. At pH < 3, Carbidopa (cation) binds to the sulfonate (anion). This allows a 100% MeOH wash to strip away phospholipids without losing the drug.
Elution Elution with pure organic solvent releases everything bound.Elution requires high pH (NH₄OH) to neutralize the Carbidopa amine, breaking the ionic bond.

Visualization of Extraction Mechanisms[5]

SPE_Mechanism cluster_HLB HLB Workflow (Generic) cluster_MCX MCX Workflow (Selective) HLB_Load Load (Acidic) Analyte + Matrix bind HLB_Wash Wash (5% MeOH) Removes Salts only HLB_Load->HLB_Wash HLB_Elute Elute (MeOH) Co-elutes some lipids HLB_Wash->HLB_Elute MCX_Load Load (Acidic) Ionic Binding (+/-) MCX_Wash1 Wash 1 (Acid) Locks Charge MCX_Load->MCX_Wash1 MCX_Wash2 Wash 2 (100% MeOH) Removes Neutrals/Lipids MCX_Wash1->MCX_Wash2 MCX_Elute Elute (Base) Releases Analyte MCX_Wash2->MCX_Elute

Figure 2: Comparative workflow illustrating the additional organic wash step possible with MCX, leading to cleaner extracts.

Expert Recommendations

When to Choose HLB:
  • Multi-Analyte Panels: If you are analyzing Carbidopa alongside metabolites that are not basic (e.g., acidic metabolites or neutral degradants), HLB is the safer choice as MCX might lose acidic compounds during the load/wash steps.

  • Simplicity: If the mass spectrometer is highly sensitive and can tolerate moderate matrix suppression, HLB offers a faster, fewer-step protocol.

When to Choose MCX:
  • High Sensitivity Required: If you need to reach low pg/mL levels (e.g., washout phases in PK studies), the ability to wash with 100% methanol removes phospholipids that cause ion suppression.

  • Dirty Matrices: For urine or tissue homogenates, the ionic selectivity of MCX provides a crucial "digital" separation (On/Off) that HLB cannot match.

Final Verdict

For the dedicated analysis of Carbidopa in plasma, Mixed-Mode MCX is the scientifically superior choice due to its ability to break matrix correlations through orthogonal washing (Hydrophobic + Ionic). However, HLB remains a valid, robust alternative for general high-throughput clinical assays where extreme sensitivity is not the limiting factor.

References

  • Comparison of SPE Phases for Pharmaceutical Analysis Source: MDPI (Molecules) Title: Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Drugs in Patient Plasma Samples URL:[Link]

  • Carbidopa/Levodopa Determination using HLB Source: PubMed (J Pharm Biomed Anal) Title: Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED URL:[Link][2]

  • Ion-Pairing Strategies for Carbidopa Source: NIH (J Chromatogr B) Title: Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography URL:[Link]

  • Oasis SPE Chemistry Guide Source: Waters Corporation Title: Oasis Sample Extraction Products: Method Development Guide URL:[Link][3]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.